
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (2-6C2P-THIQ) is an organic compound derived from the pyrazine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 230.7 g/mol. 2-6C2P-THIQ has been studied extensively in recent years due to its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound has a range of unique chemical and physical properties, including a high solubility in many organic solvents and a low melting point of 135°C. In addition, 2-6C2P-THIQ is a highly reactive compound and has been used in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Preparation and Medicinal Chemistry : Pyrazino[2,1-a]isoquinoline derivatives, like the one , are involved in the synthesis of bioactive compounds. They exhibit antihelmintic, antiprotozoal, and antifungal activities. Synthesis methods for these compounds are still evolving, focusing on efficient and stereoselective preparation (Zani et al., 2016).
Spectral and Chemical Analysis : The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one, a related compound, were analyzed to understand their structural and chemical behavior, which is crucial in the development of pharmacologically active derivatives (Kieć‐Kononowicz, 1989).
Biological Activities
Antidepressant Properties : Certain derivatives of pyrazino[2,1-a]isoquinoline, like cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, have been studied for their potential as atypical antidepressants, highlighting the therapeutic applications of this class of compounds (Griffith et al., 1984).
Antimicrobial Properties : Pyrazolothienotetrahydroisoquinoline derivatives, synthesized from related compounds, have been evaluated for their antimicrobial activities. This indicates the broad spectrum of biological applications of these molecules (Kamal et al., 2011).
Anticancer Activity : Novel oxazole derivatives related to tetrahydroisoquinoline have been synthesized and shown to possess significant anticancer activities against human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).
Potential Antimalarial Agents : 1-Aryl-1,2,3,4-tetrahydroisoquinolines, closely related to the compound , have been synthesized and evaluated for antiplasmodial activity, indicating their potential as antimalarial agents (Hanna et al., 2014).
Activation of Nrf2/ARE Signaling : Pyrazino[2,1-a]isoquinolin analogues have been reported as activators of Nrf2/ARE signaling, crucial in cellular defense mechanisms. This suggests their utility in therapeutic applications involving Nrf2 activation (Dai et al., 2017).
Análisis Bioquímico
Biochemical Properties
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can modulate signaling pathways and affect cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling cascades. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This compound has been found to inhibit certain kinases, thereby blocking downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence its biological activity. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, affecting its accumulation and function. The compound’s distribution can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-(6-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-7-15-8-13(16-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVOCWGHNZTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203560 | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
629658-00-0 | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

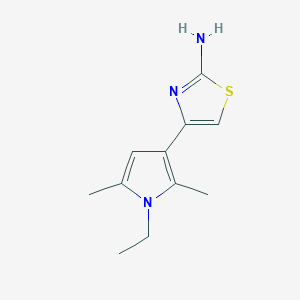
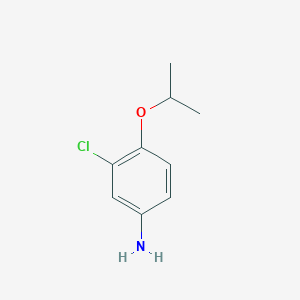
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

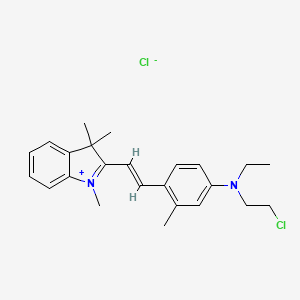

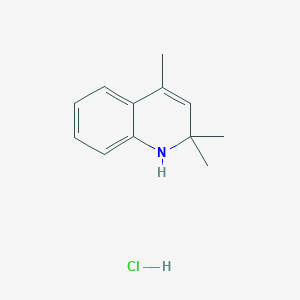

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
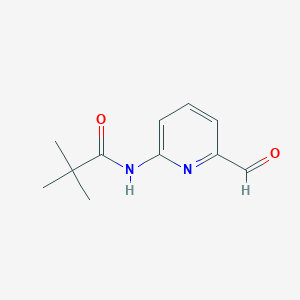
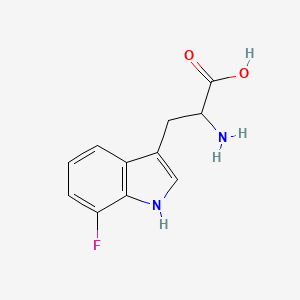
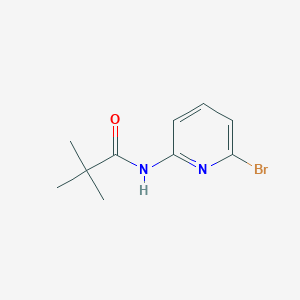

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)